

# N-(1-(2,5-dichlorophenyl)ethyl)cyclopropanamine SMILES code

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

*Compound Name:* N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine

*Cat. No.:* B15240397

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## Executive Summary

The compound N-(1-(2,5-dichlorophenyl)ethyl)cyclopropanamine is a highly specialized secondary amine characterized by a unique fusion of a lipophilic di-halogenated phenyl ring and a strained cyclopropylamine pharmacophore[1]. This structural combination makes it an invaluable building block in the development of neuroactive agents, specifically as a mechanism-based inhibitor for FAD-dependent amine oxidases (such as MAO and LSD1)[2], and as an intermediate in advanced agrochemical synthesis. This whitepaper deconstructs its chemical identity, establishes a self-validating synthetic protocol, and outlines its pharmacological rationale.

## Part 1: Structural Deconstruction and SMILES Analysis

The precise chemical identity of a molecule dictates its synthetic behavior and biological target affinity. The SMILES code for this compound is CC(NC1CC1)c1cc(Cl)ccc1Cl.

Deconstructing this notation reveals three critical functional domains:

- c1cc(Cl)ccc1Cl (2,5-Dichlorophenyl Core): An aromatic ring substituted with chlorine atoms at the 2 and 5 positions relative to the alkyl attachment. This motif provides substantial metabolic stability (blocking cytochrome P450-mediated aromatic hydroxylation) and enhances lipophilicity for blood-brain barrier (BBB) penetration[3].
- CC(...) (Ethyl Linker): A 1-substituted ethyl chain connecting the aromatic ring to the amine. The presence of the methyl group introduces a chiral center (stereogenic carbon), which is critical for spatial orientation within enzyme binding pockets.
- NC1CC1 (Cyclopropanamine Moiety): A secondary amine attached to a highly strained three-membered carbon ring. This is a classic "warhead" pharmacophore used in suicide inhibition of amine oxidases[2].

## Part 2: Predictive Physicochemical Profiling

Understanding the physicochemical parameters of N-(1-(2,5-dichlorophenyl)ethyl)cyclopropanamine is essential for predicting its pharmacokinetic behavior and optimizing downstream purification steps. The quantitative data is summarized in Table 1.

Table 1: Physicochemical and Topological Properties

Property	Value	Pharmacological Relevance
Molecular Formula	C <sub>11</sub> H <sub>13</sub> Cl <sub>2</sub> N	Core atomic composition.
Molecular Weight	230.13 g/mol	Ideal for CNS-active small molecules (Rule of 5 compliant)[1].
Hydrogen Bond Donors	1 (Secondary Amine)	Facilitates targeted hydrogen bonding with receptor active sites.
Hydrogen Bond Acceptors	1 (Nitrogen Lone Pair)	Participates in dipole interactions.
Topological Polar Surface Area	12.03 Å <sup>2</sup>	Highly lipophilic; predicts excellent passive membrane permeability.
Rotatable Bonds	3	Balances conformational flexibility with entropic binding penalties.

## Part 3: Self-Validating Synthetic Protocol

The most robust and scalable method to synthesize this compound is via the reductive amination of 2,5-dichloroacetophenone with cyclopropylamine[4]. To ensure scientific integrity, the following protocol is designed as a self-validating system—meaning the experimental choices are grounded in chemical causality, and the analytical steps provide a definitive feedback loop to confirm success.

### Experimental Causality & Reagent Selection

- Solvent (1,2-Dichloroethane, DCE): Chosen over dichloromethane (DCM) because its higher boiling point (83°C) allows for gentle reflux if the initial imine condensation is sterically hindered by the ortho-chlorine atom.

- **Catalyst (Acetic Acid, AcOH):** Acts as a Brønsted acid. It protonates the carbonyl oxygen to accelerate nucleophilic attack by cyclopropylamine and subsequently protonates the hemiaminal hydroxyl group to drive water elimination, forming the highly electrophilic iminium ion.
- **Reducing Agent (NaBH(OAc)<sub>3</sub>):** Sodium triacetoxyborohydride is strictly selected over NaBH<sub>4</sub>. The electron-withdrawing acetate ligands reduce the nucleophilicity of the hydride, rendering it unreactive toward the starting ketone but highly selective for the transient iminium ion<sup>[4]</sup>. This prevents the formation of the unwanted alcohol byproduct.

## Step-by-Step Methodology

- **Imine Condensation:** To a flame-dried round-bottom flask under inert N<sub>2</sub> atmosphere, add 2,5-dichloroacetophenone (1.0 equiv, 10 mmol) and cyclopropylamine (1.2 equiv, 12 mmol) in anhydrous DCE (30 mL).
- **Acid Catalysis:** Add glacial acetic acid (1.0 equiv, 10 mmol) dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete iminium ion formation.
- **Selective Reduction:** Cool the reaction back to 0°C. Add NaBH(OAc)<sub>3</sub> (1.5 equiv, 15 mmol) portion-wise over 15 minutes to control the mild exothermic reaction. Stir at room temperature for 12 hours.
- **Quenching & Extraction:** Quench the reaction by slowly adding saturated aqueous NaHCO<sub>3</sub> (30 mL) to neutralize the acetic acid and destroy unreacted hydride. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo.
- **Purification:** Purify the crude oil via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 8:2 with 1% Triethylamine to prevent amine streaking).



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Figure 1: Synthetic workflow for reductive amination yielding the target secondary amine.

## Analytical Validation (The Feedback Loop)

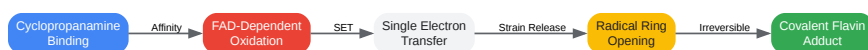
To validate the system, perform the following characterizations. If these markers are absent, the synthesis has failed at the reduction step.

- LC-MS: Look for the  $[M+H]^+$  peak at  $m/z$  230.0. Crucially, confirm the isotopic signature of two chlorine atoms (peaks at 230, 232, and 234 in a 9:6:1 ratio).
- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ): The definitive proof of success is the disappearance of the ketone's methyl singlet ( $\sim 2.6$  ppm) and the appearance of a doublet at  $\sim 1.3$  ppm (the new ethyl  $\text{CH}_3$ ), alongside upfield multiplets at 0.3–0.5 ppm corresponding to the highly shielded  $\text{CH}_2$  protons of the cyclopropyl ring.

## Part 4: Pharmacological Rationale & Mechanism

The inclusion of the cyclopropanamine group is not arbitrary; it is a highly evolved structural choice in medicinal chemistry. Cyclopropylamines are well-documented mechanism-based inactivators (suicide inhibitors) of FAD-dependent amine oxidases, such as Lysine-Specific Demethylase 1 (LSD1)[2].

The Causality of Inhibition: When the target enzyme attempts to oxidize the secondary amine to an imine, it transfers a single electron to the Flavin Adenine Dinucleotide (FAD) cofactor. This generates a transient radical intermediate. The immense ring strain of the cyclopropyl group (~27.5 kcal/mol) forces a rapid, irreversible ring-opening event. This creates a highly reactive primary carbon radical that immediately forms a covalent adduct with the FAD cofactor or an adjacent active-site cysteine residue, permanently disabling the enzyme.



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Figure 2: Mechanism-based irreversible inhibition of FAD-dependent amine oxidases.

By pairing this reactive warhead with the 2,5-dichlorophenyl group, researchers can ensure the molecule possesses the exact steric bulk and lipophilicity required to anchor deeply into the hydrophobic substrate-binding pockets of CNS-localized enzymes[3].

## References

- GlaxoSmithKline Intellectual Property. "US8853408B2 - Cyclopropylamines as LSD1 inhibitors".
- Organic & Biomolecular Chemistry. "Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives". RSC Publishing.[[Link](#)]

- National Institutes of Health. "Discovery of N-Substituted 2-Phenylcyclopropylmethyamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists". PMC.[[Link](#)]

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## Sources

- 1. N-[1-(2,5-dichlorophenyl)ethyl]cyclopropanamine [[m.chemicalbook.com](http://m.chemicalbook.com)]
- 2. US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents [[patents.google.com](http://patents.google.com)]
- 3. Discovery of N-Substituted 2-Phenylcyclopropylmethyamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 4. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01238A [[pubs.rsc.org](http://pubs.rsc.org)]
- To cite this document: BenchChem. [N-(1-(2,5-dichlorophenyl)ethyl)cyclopropanamine SMILES code]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15240397/docs#n-1-2-5-dichlorophenyl-ethyl-cyclopropanamine-smiles-code>]

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